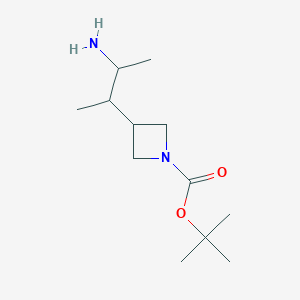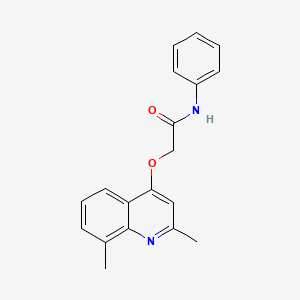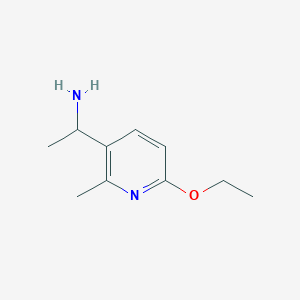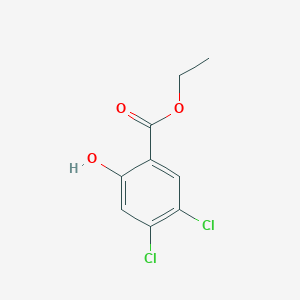
Tert-butyl3-(3-aminobutan-2-yl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl3-(3-aminobutan-2-yl)azetidine-1-carboxylate involves multiple steps, typically starting with the preparation of azetidine intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories under controlled conditions. The process may involve the use of specialized equipment to handle the reagents and maintain the required reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl3-(3-aminobutan-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Tert-butyl3-(3-aminobutan-2-yl)azetidine-1-carboxylate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of tert-butyl3-(3-aminobutan-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s amine group can participate in hydrogen bonding and other interactions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Boc-3-aminoazetidine: Another azetidine derivative with similar structural features.
tert-Butyl 3-oxoazetidine-1-carboxylate: A related compound with an oxo group instead of an amino group.
tert-Butyl 3-(5-aminopyridin-2-yl)azetidine-1-carboxylate: A compound with a pyridine ring attached to the azetidine core.
Uniqueness
Tert-butyl3-(3-aminobutan-2-yl)azetidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized research applications and the development of new chemical entities .
Eigenschaften
Molekularformel |
C12H24N2O2 |
|---|---|
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
tert-butyl 3-(3-aminobutan-2-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-8(9(2)13)10-6-14(7-10)11(15)16-12(3,4)5/h8-10H,6-7,13H2,1-5H3 |
InChI-Schlüssel |
VLHJLWDYGWGLFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CN(C1)C(=O)OC(C)(C)C)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4'-(Hydroxymethyl)-[1,1'-biphenyl]-3,4-diol](/img/structure/B13001385.png)
![(1R,3R,5S)-6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13001389.png)
![(4-Bromobicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B13001392.png)



![1-[Methyl(propan-2-yl)amino]-3-(oxetan-3-ylsulfanyl)propan-2-ol](/img/structure/B13001411.png)



![2-(5-Oxothieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-4(5H)-yl)acetic acid](/img/structure/B13001456.png)
